(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide
Description
(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a tert-butyl group at position 2, a 5,5-dioxo moiety, and a (Z)-configured 3-phenylprop-2-enamide substituent at position 3. This structural framework imparts unique physicochemical and biological properties, making it a candidate for medicinal chemistry and materials science research. The (Z)-enamide configuration may influence stereoselective interactions in biological systems .
Synthesis typically involves multi-step reactions, including cyclization of thiophene precursors, functionalization via coupling reactions, and stereoselective enamide formation.
Properties
IUPAC Name |
(Z)-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-18(2,3)21-17(14-11-25(23,24)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,22)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFSNLHBCSAFDU-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of SR-01000569961 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity. This interaction could lead to changes in cellular processes, potentially altering cell function or viability.
Biochemical Pathways
Given its potential interaction with proteins or enzymes, it could influence a variety of pathways, including signal transduction, metabolic processes, or gene expression. The downstream effects of these changes could include altered cell behavior, changes in energy production, or modifications to other cellular functions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SR-01000569961 are currently unknown. These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Depending on its targets and mode of action, it could potentially influence cell growth, survival, differentiation, or other cellular functions
Action Environment
The action, efficacy, and stability of SR-01000569961 could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the cellular microenvironment. Understanding these influences could provide valuable insights into optimizing the use of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Chemical Properties
The compound’s uniqueness lies in its substituent combination. Key analogs and their structural differences are summarized below:
| Compound Name | Substituents | Key Features | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Target Compound | tert-butyl, 5,5-dioxo, (Z)-3-phenylprop-2-enamide | Enhanced stereoselectivity, lipophilicity | ~450 (estimated) | |
| N-{2-tert-butyl...}-4-methyl-3-nitrobenzamide | 4-methyl-3-nitrobenzamide | Electron-withdrawing nitro group; increased reactivity | 358.42 | |
| N-{2-tert-butyl...}-2-(4-chlorophenoxy)-2-methylpropanamide | 4-chlorophenoxy, methylpropanamide | Improved pharmacokinetics; halogen-enhanced binding | ~420 (estimated) | |
| N-{5-bromo-thieno[3,4-c]pyrazole} | Bromo substituent | Halogen-dependent reactivity; potential for cross-coupling | 169.03 (fragment) | |
| N-{2-tert-butyl...}-4-(pyrrolidine-1-sulfonyl)benzamide | Pyrrolidine-sulfonyl group | Enhanced solubility; sulfonamide bioactivity | ~480 (estimated) |
Key Observations:
- Electron-Donating/Withdrawing Effects: Nitro (e.g., 4-methyl-3-nitrobenzamide) and sulfonyl groups increase electrophilicity, favoring nucleophilic substitution . Methoxy or benzyl substituents (e.g., N’-benzyl derivatives) enhance π-π stacking in biological targets .
- Steric and Lipophilic Effects: The tert-butyl group improves metabolic stability but may reduce solubility. Bulky substituents like 4-chlorophenoxy alter membrane permeability .
- Halogenation: Bromo or chloro groups (e.g., 4-chlorophenoxy) facilitate halogen bonding with biomolecules, improving target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
